molecular formula C25H20ClN3O2 B11492229 4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11492229
M. Wt: 429.9 g/mol
InChI Key: AYDHDEICWWFEHF-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is an organic compound with a complex structure that includes chlorophenyl, ethoxyphenyl, and phenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

    Formation of the dihydropyrrolo ring: This can be done through cyclization reactions involving suitable precursors.

    Attachment of the ethoxyphenyl group: This step may involve etherification reactions using ethoxybenzene derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrazole derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties. For example:

    4-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    4-(2-bromophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The presence of a bromine atom instead of a chlorine atom can lead to different chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20ClN3O2/c1-2-31-18-14-12-17(13-15-18)29-24(19-10-6-7-11-20(19)26)21-22(16-8-4-3-5-9-16)27-28-23(21)25(29)30/h3-15,24H,2H2,1H3,(H,27,28)

InChI Key

AYDHDEICWWFEHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

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